molecular formula C9H16O3 B031817 Ethyl 2-acetyl-3-methylbutanoate CAS No. 1522-46-9

Ethyl 2-acetyl-3-methylbutanoate

Cat. No. B031817
CAS RN: 1522-46-9
M. Wt: 172.22 g/mol
InChI Key: DMIFFKCVURTPTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related esters, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, involves reactions like the one between paracetamol and ethyl 2-bromo-2-methylpropionate. This process is characterized by its potential bioactivity relevance, highlighting the methods employed to synthesize structurally similar esters with potential anti-inflammatory and antidyslipidemic properties (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 2-acetyl-3-methylbutanoate, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, has been elucidated through techniques like NMR spectroscopy and single-crystal X-ray diffraction. These studies provide insights into the arrangement of atoms and the spatial configuration, essential for understanding the compound's reactivity and properties (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Ethyl 2-acetyl-3-methylbutanoate's reactivity can be inferred from studies on similar esters, highlighting their involvement in various chemical reactions. For example, ethyl (tributylstannyl)acetate exhibits selective chemoselectivity in reactions, forming diverse functional groups and serving as precursors for different compounds (Dhar & Gluchowski, 1994).

Physical Properties Analysis

The physical properties of Ethyl 2-acetyl-3-methylbutanoate, including boiling point, melting point, and solubility, are crucial for its handling and application in various fields. While specific data for Ethyl 2-acetyl-3-methylbutanoate was not found, studies on similar esters provide a foundation for understanding the physical behavior of such compounds under different conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for participating in synthesis reactions, are essential for utilizing Ethyl 2-acetyl-3-methylbutanoate in scientific and industrial applications. Research on analogous esters suggests a variety of functional group transformations and reactivity patterns that could be relevant for Ethyl 2-acetyl-3-methylbutanoate (Dhar & Gluchowski, 1994).

Scientific Research Applications

  • Wine Aroma Enhancement : Ethyl (2S)-2-methylbutanoate has been found to enhance the perception of fruity aromas in red wines, particularly contributing to blackberry-fruit descriptors (Lytra et al., 2014).

  • Enzymatic Synthesis : A purified enzyme from Ascaris muscle catalyzes the synthesis of 2-methylbutyrate and 2-methylvalerate, indicating potential applications in biochemistry (Suarez de Mata et al., 1983).

  • Red Wine Sensory Interactions : Ethyl-3-hydroxybutanoate and 2-methylpropyl acetate, related esters, have been shown to enhance blackberry and fresh-fruit aromas in red wine (Lytra et al., 2013).

  • Synthetic Intermediate in Furaquinocin D : Ethyl (2R, 3R)-2-t-butyldimethylsilyloxymethyl-3-hydroxy-2-methylbutanoate, a derivative, is a synthetic intermediate in the side chain of furaquinocin D (Akeboshi et al., 1998).

  • Aroma Compound in Apples : Metabolism of ethyl tiglate in apple fruits leads to the formation of (R)-ethyl 2-methylbutanoate, an important aroma compound in apples and an indicator of product genuineness (Hauck et al., 2000).

  • Pyrolysis Study : The pyrolysis of ethyl 3-hydroxy-3-methylbutanoate, a related compound, follows a first-order rate law, mainly producing acetone and ethyl acetate as elimination products (Dominguez et al., 1996).

  • Microbial Reduction Control : Methyl vinyl ketone can control the stereoselectivity in the microbial reduction of ethyl 2-methyl-3-oxobutanoate, allowing for selective production of different hydroxy esters (Kawai et al., 1995).

  • Apple Aroma Constituents : Ethyl 2-methylbutanoate, along with other esters, contributes significantly to the aroma of apples (Komthong et al., 2006).

properties

IUPAC Name

ethyl 2-acetyl-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-12-9(11)8(6(2)3)7(4)10/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIFFKCVURTPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870882
Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetyl-3-methylbutanoate

CAS RN

1522-46-9
Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Record name Ethyl 2-acetyl-3-methylbutanoate
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Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Record name Ethyl 2-acetyl-3-methylbutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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